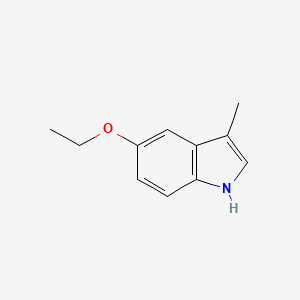

5-Ethoxy-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

5-ethoxy-3-methyl-1H-indole |

InChI |

InChI=1S/C11H13NO/c1-3-13-9-4-5-11-10(6-9)8(2)7-12-11/h4-7,12H,3H2,1-2H3 |

InChI Key |

ZUKLRKZWVAJILF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C2C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Principles of Indole (B1671886) Synthesis Relevant to 5-Ethoxy-3-methyl-1H-indole

The construction of the this compound scaffold can be approached through several classical indole syntheses. These methods typically involve the formation of the bicyclic ring system from acyclic or aromatic precursors.

Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is one of the most widely used methods for preparing indoles. chemicalbook.combyjus.com The reaction involves the cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone, under acidic conditions. byjus.com The process is initiated by the protonation and isomerization of the arylhydrazone to an enamine tautomer. This is followed by an irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement, breaking the N-N bond and leading to a double imine intermediate. Subsequent rearomatization of the benzene (B151609) ring, intramolecular attack by the nucleophilic amine, and elimination of ammonia (B1221849) yield the final indole structure. byjus.com

For the synthesis of this compound, the logical starting materials would be 4-ethoxyphenylhydrazine and propanal or acetone. The reaction of the arylhydrazine with the carbonyl compound would form the necessary phenylhydrazone, which upon heating in the presence of an acid catalyst like zinc chloride, polyphosphoric acid (PPA), or sulfuric acid, would cyclize to form the desired indole. byjus.combhu.ac.in The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles, making it a primary strategy for accessing compounds like this compound. byjus.com

| Fischer Indole Synthesis Overview | |

| Reaction Type | Cyclization |

| Key Reactants | Arylhydrazine, Aldehyde or Ketone |

| Catalyst | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂) |

| Key Intermediate | Arylhydrazone |

| Final Product | Substituted Indole |

The Reissert indole synthesis offers an alternative route, starting from an ortho-nitrotoluene derivative. chemicalbook.comwikipedia.org The synthesis begins with the condensation of the o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to form an indole-2-carboxylic acid. wikipedia.org This acid can then be decarboxylated by heating to give the final indole. wikipedia.org To produce this compound, the starting material would need to be 4-ethoxy-2-nitrotoluene, which upon reaction and cyclization would lead to the indole core.

| Reissert Indole Synthesis Steps | |

| Step 1 | Condensation of o-nitrotoluene with diethyl oxalate |

| Step 2 | Reductive cyclization of the resulting pyruvate (B1213749) derivative |

| Step 3 | (Optional) Decarboxylation to yield the indole |

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium amide or potassium t-butoxide. chemicalbook.combhu.ac.in This method is generally limited to the preparation of simple indoles that can withstand the harsh reaction conditions. chemicalbook.combhu.ac.in Modern variations of the Madelung synthesis have been developed that proceed under milder conditions, for instance, by using alkyllithium bases, which allows for the synthesis of indoles with more sensitive functional groups. chemicalbook.combhu.ac.in For the target compound, this would require the cyclization of N-propionyl-4-ethoxy-2-methylaniline.

The Japp–Klingemann reaction is a valuable method for synthesizing the phenylhydrazones required for the Fischer indole synthesis. wikipedia.orgbeilstein-journals.org This reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester to form a hydrazone. wikipedia.org For instance, the diazonium salt derived from 4-ethoxyaniline could be reacted with a suitable β-keto-ester. The resulting hydrazone can then be subjected to Fischer indole cyclization conditions to yield the indole. wikipedia.orgpublish.csiro.aupublish.csiro.au This two-step approach is often more versatile than the direct formation of the hydrazone from a hydrazine (B178648) and a carbonyl compound, especially when the required carbonyl component is unstable or inaccessible.

Synthesis Strategies for this compound and its Direct Derivatives

While general indole syntheses provide theoretical pathways, specific strategies are often developed to access particular derivatives or to explore their reactivity.

The reaction of substituted indoles with ethyl acetoacetate (B1235776) serves as a method for functionalization. Research into the reaction of 5-hydroxy-1-methyl-1H-indole, a close structural analog of the ethoxy derivative's precursor, with excess ethyl acetoacetate in the presence of indium(III) chloride has been reported. uchicago.eduacs.org This reaction was initially thought to produce ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. uchicago.eduacs.org

However, a reinvestigation of this reaction using detailed 1D and 2D NMR spectroscopy and high-resolution mass spectrometry revealed that the product was not the one initially proposed. uchicago.eduacs.org Instead, the reaction yielded a cyclopenta[b]indole (B15071945) derivative, specifically (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate. uchicago.edu The proposed mechanism involves an initial InCl₃-catalyzed substitution at the C3 position of the indole, followed by a subsequent nucleophilic attack by the enolate of a second molecule of ethyl acetoacetate, leading to an intramolecular cyclization that forms the fused five-membered ring. acs.org

This finding is significant as it demonstrates a novel synthetic route to the cyclopenta[b]indole scaffold from readily available indole precursors and highlights the complex reactivity of indoles with β-ketoesters under Lewis acid catalysis. acs.org

| Reaction of 5-Hydroxy-1-methyl-1H-indole with Ethyl Acetoacetate | |

| Starting Indole | 5-hydroxy-1-methyl-1H-indole |

| Reagent | Ethyl acetoacetate (excess) |

| Catalyst | Indium(III) chloride (InCl₃) |

| Reaction Conditions | Reflux (~110 °C) for 2 hours |

| Identified Product | (3E)-3-(2-ethoxy-2-oxoethylidene)-1,2,3,4-tetrahydro-7-hydroxy-1,4-dimethylcyclopent[b]indole-1-acetate |

| Yield | 36% |

Friedel-Crafts Acylation Methods for Indole Derivatization

Friedel-Crafts acylation is a fundamental method for introducing acyl groups onto the indole nucleus, typically at the C3 position, which is the most nucleophilic site. ikm.org.my For 5-substituted indoles, such as those with an ethoxy group, the choice of Lewis acid is critical to achieving high yields and regioselectivity. ikm.org.my Studies have shown that for indoles bearing electron-donating groups (EDG), like the ethoxy group, diethylaluminum chloride (Et2AlCl) is a preferable Lewis acid for Friedel-Crafts acylation, leading to greater yields. ikm.org.my In contrast, stronger Lewis acids like tin(IV) chloride (SnCl4) are more suitable for indoles with electron-withdrawing groups (EWG). ikm.org.my

The reaction mechanism involves the formation of an acylium ion from an acyl chloride or anhydride, which then attacks the electron-rich indole ring. While the C3 position is the most reactive site for electrophilic attack, competitive acylation at the N1 position can occur, leading to the formation of 1-acylated and 1,3-diacylated byproducts. ikm.org.mymdpi.com To circumvent these side reactions, N-protection strategies are sometimes employed, although this adds extra steps to the synthesis. mdpi.com

Recent advancements have focused on developing greener and more efficient acylation protocols. One such method utilizes catalytic amounts of yttrium(III) triflate (Y(OTf)₃) in an ionic liquid, [BMI]BF₄, under microwave irradiation. mdpi.comnih.gov This approach offers high regioselectivity for the 3-position, short reaction times, and the ability to reuse the catalyst. mdpi.com For electron-rich indoles like 5-methoxyindole, this method has yielded 3-acylindoles in good yields (78%–83%) without significant polymerization or side product formation. mdpi.com

The general procedure for Friedel-Crafts acylation of a 5-substituted indole involves dissolving the indole in a suitable solvent like dichloromethane (B109758), followed by the addition of the Lewis acid at a low temperature (e.g., 0 °C) under an inert atmosphere. ikm.org.my The acylating agent, such as acetyl chloride, is then added, and the reaction is stirred until completion, monitored by thin-layer chromatography (TLC). ikm.org.my

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of 5-Substituted Indoles ikm.org.my

| Substituent at C5 | Lewis Acid | Relative Yield |

| Electron-Donating Group (e.g., -OEt) | Et2AlCl | Higher |

| Unsubstituted | SnCl4 | Moderate |

| Electron-Withdrawing Group | SnCl4 | Moderate |

Coupling Reactions with Ethoxy-substituted Indole Precursors

Coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex indole derivatives. While specific examples detailing coupling reactions directly on the this compound scaffold are not extensively documented in the provided results, the principles can be inferred from related indole chemistry.

Indole derivatives are known to participate in various coupling reactions, including Suzuki, Heck, and Sonogashira reactions. These reactions typically involve a halogenated or triflated indole precursor that is coupled with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira), in the presence of a palladium catalyst.

For ethoxy-substituted indoles, a common strategy would involve the synthesis of a halogenated precursor, for instance, by electrophilic halogenation at a specific position on the indole ring. This halogenated intermediate can then undergo cross-coupling reactions to introduce a wide range of substituents. The presence of the ethoxy group at the 5-position can influence the electronic properties of the indole ring and, consequently, the reactivity and outcome of the coupling reaction.

Synthetic Routes Involving 5-Ethoxyindole (B77456) and Related Precursors

The synthesis of this compound can be achieved through various routes, often starting from simpler, commercially available precursors like 5-ethoxyindole or p-ethoxyphenylhydrazine.

One of the most classic and reliable methods for indole synthesis is the Fischer indole synthesis . This reaction involves the cyclization of a phenylhydrazone under acidic conditions. For the synthesis of ethyl this compound-2-carboxylate, a key precursor, the Fischer indolization of p-ethoxyphenylhydrazine with ethyl 2-oxobutanoate (B1229078) is employed in the presence of dry hydrogen chloride gas. iucr.org This precursor can then be further modified, for example, through decarboxylation, to yield this compound.

Another important synthetic strategy is the Reissert indole synthesis . This method is particularly useful for preparing indole-2-carboxylates from 2-nitrotoluenes. derpharmachemica.com The synthesis of ethyl this compound-2-carboxylate has been reported using a Reissert method. derpharmachemica.com

The Japp–Klingemann reaction is another valuable tool in indole synthesis. This reaction involves the coupling of a diazonium salt with an active methylene (B1212753) compound, followed by cyclization to form the indole ring. rsc.org For instance, the synthesis of various substituted indoles has been achieved starting from the Japp-Klingemann reaction of a substituted phenyldiazonium chloride with a β-keto ester or related compound. rsc.org

Furthermore, 5-ethoxyindole itself serves as a versatile starting material. molbase.com It can be synthesized by the ethylation of 5-hydroxyindole (B134679) using reagents like ethyl bromide or diethyl sulfate (B86663) under basic conditions. Once obtained, 5-ethoxyindole can undergo various reactions, such as electrophilic substitution or condensation, to introduce the methyl group at the C3 position.

Vilsmeier Reagent in Indole-3-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. cambridge.orgpcbiochemres.com The reaction utilizes the Vilsmeier reagent, which is typically formed in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃). cambridge.orgthieme-connect.com

For indoles, the Vilsmeier-Haack reaction is the classic and most effective method for introducing a formyl group at the C3 position, leading to the synthesis of indole-3-carbaldehydes. pcbiochemres.comekb.eg The reaction proceeds through the formation of an electrophilic chloriminium salt (the Vilsmeier reagent), which is attacked by the nucleophilic C3 position of the indole. cambridge.org The resulting intermediate is then hydrolyzed during workup to yield the aldehyde. cambridge.org

The Vilsmeier-Haack reaction has been successfully applied to a variety of substituted indoles. For example, 5-substituted indoles can be converted to their corresponding 3-formyl derivatives in good yields. arabjchem.org This method provides a direct route to precursors that can be further elaborated. For instance, a 5-ethoxy-1H-indole-3-carbaldehyde could be a key intermediate, which could then be converted to this compound through reactions like a Wolff-Kishner or Clemmensen reduction of the aldehyde, followed by methylation if necessary, or by other synthetic transformations.

Chemical Reactivity and Functionalization of the this compound Scaffold

The chemical reactivity of the this compound scaffold is governed by the electron-rich nature of the indole ring system, which is further modulated by the substituents at the C3 and C5 positions.

Electrophilic Substitution Reactions on the Indole Ring System

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution is the C3 position. However, since this position is already occupied by a methyl group in this compound, electrophilic attack is directed to other positions on the ring. The presence of the electron-donating ethoxy group at the C5 position activates the benzene portion of the indole ring towards electrophilic substitution.

Generally, if the C3 position is blocked, electrophilic substitution occurs at the C2 position. If both C2 and C3 are substituted, the electrophile attacks the benzene ring, typically at the C6 position. bhu.ac.in

Common electrophilic substitution reactions for indoles include:

Nitration: This is typically carried out with non-acidic nitrating agents like benzoyl nitrate (B79036) or ethyl nitrate to avoid polymerization that can occur under strongly acidic conditions. bhu.ac.in For a 5-ethoxy-substituted indole, nitration could potentially occur at the C4, C6, or C7 positions of the benzene ring.

Halogenation: Reagents like N-bromosuccinimide (NBS) are used for bromination. The position of halogenation would depend on the reaction conditions and the existing substitution pattern.

Alkylation: Indoles can be alkylated, for example, using alkyl halides. bhu.ac.in Aza-Friedel-Crafts alkylation, catalyzed by Lewis acids like Cu(OTf)₂, can be used to introduce alkyl groups at the C3 position of unsubstituted indoles. rsc.org

Oxidation Reactions and Formation of Oxo Derivatives

The indole ring system can undergo oxidation to form various oxo derivatives, depending on the oxidizing agent and reaction conditions. smolecule.comsmolecule.com The presence of the electron-donating ethoxy and methyl groups can influence the susceptibility of the ring to oxidation.

Common oxidizing agents used for indoles include potassium permanganate (B83412) and chromium trioxide. Oxidation can lead to the formation of quinonoid structures or other oxo derivatives. For instance, the oxidation of some indole derivatives may yield oxoindoles where a carbonyl group is introduced into the pyrrole (B145914) ring. The specific products formed from the oxidation of this compound would depend on the regioselectivity of the oxidation process, which can be influenced by the electronic and steric effects of the substituents.

Alkylation and Other Substitution Reactions

The indole nucleus is rich in electrons, making it reactive towards various electrophiles. Alkylation and other substitution reactions can occur at the nitrogen atom (N1) or at the C3 position of the pyrrole ring.

N-Alkylation: The nitrogen of the indole ring can be deprotonated by a base to form an indolyl anion, which is a potent nucleophile. bhu.ac.in Common methods for N-alkylation involve the use of strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by treatment with an alkyl halide. thieme-connect.comrsc.org Weaker bases, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), can also be effective, particularly for indoles with electron-withdrawing groups or when using more reactive alkylating agents. thieme-connect.comresearchgate.net For example, cesium carbonate in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has been shown to be a suitable system for the N-alkylation of indoles with alkyl halides and epoxides. thieme-connect.com The choice of base and solvent system is crucial, as the nature of the indolyl salt (ionic vs. covalent) can influence the regioselectivity between N- and C-alkylation. bhu.ac.in

C-Alkylation: Direct C-H alkylation of the indole ring, particularly at the nucleophilic C3 position, is a highly sought-after transformation. While N-metallated indoles with ionic character (e.g., sodium or potassium salts) tend to react at the nitrogen, more covalent species like indolyl magnesium halides are preferentially alkylated at C3. bhu.ac.in Modern methods have been developed for the direct C-H functionalization of NH-indoles. For instance, a palladium/norbornene co-catalytic system allows for the regioselective 2-alkylation of NH-indoles with alkyl bromides. thieme-connect.com Indole reacts with electrophilic α,β-unsaturated ketones, nitriles, and nitro compounds under acidic conditions to afford 3-substituted products. bhu.ac.in

For this compound, the C3 position is already substituted with a methyl group. Therefore, electrophilic substitution would be expected to occur at other positions, primarily C2, or on the nitrogen atom. The presence of the electron-donating ethoxy group at C5 and the methyl group at C3 further activates the ring towards electrophilic attack.

Stereoselective Synthesis of Indole Derivatives

The synthesis of chiral indole derivatives is of significant interest due to their prevalence in bioactive molecules and natural products. rsc.org Several strategies have been developed to achieve stereoselectivity, including catalytic asymmetric reactions.

One prominent method is the catalytic asymmetric Friedel-Crafts alkylation of indoles. sioc-journal.cn This reaction, often catalyzed by chiral phosphoric acids or chiral metal complexes, allows for the enantioselective installation of a substituent at the C3 position, creating a chiral center. rsc.orgsioc-journal.cn

Asymmetric hydrogenation represents another key strategy. acs.org Using chiral catalysts, the enantioselective reduction of a C2-C3 double bond in a substituted indole can produce chiral indolines. organic-chemistry.org A palladium-catalyzed asymmetric hydrogenation of racemic α-substituted indole-2-acetates via dynamic kinetic resolution (DKR) has been reported to afford chiral indolines with vicinal stereocenters in excellent yields and stereoselectivities. acs.org This DKR process relies on the rapid interconversion of the substrate enantiomers, enabling a theoretical yield of up to 100% for a single enantiopure product. acs.org

Catalytic asymmetric dearomatization (CADA) of indoles has emerged as a powerful tool to generate chiral indolenines and fused indolines. rsc.org For instance, chiral phosphoric acid-catalyzed dearomatization of 2,3-disubstituted indoles with electrophiles like naphthoquinone monoimines can lead to chiral products with high enantioselectivity. rsc.org The reaction outcome can sometimes be switched between different structural scaffolds by simply changing the post-processing conditions. rsc.org

These stereoselective methods provide access to a vast array of optically active indole-containing molecules, which are crucial for the development of new therapeutic agents and other functional materials. rsc.orgsioc-journal.cn

Optimization Insights in Synthetic Processes

Temperature Control in Multi-step Synthesis

Temperature is a critical parameter in the synthesis of indole derivatives, influencing reaction rates, product distribution, yields, and purity. numberanalytics.combiotage.com Precise temperature control is essential, especially in multi-step syntheses where competing reaction pathways may exist.

In many indole syntheses, such as the Fischer indole synthesis, elevated temperatures are often required to drive the reaction to completion. rsc.org However, excessively high temperatures can lead to the formation of unwanted byproducts and decomposition of thermally sensitive functional groups. rsc.org Systematic optimization studies are often performed to find the ideal temperature range. For example, in a solid-phase Bartoli indole synthesis, an optimal temperature between -20 °C and 0 °C was determined to maximize yield and purity. beilstein-journals.org

Temperature can also be used as a tool to control selectivity in divergent syntheses. A remarkable example is a palladium-catalyzed reaction of indole-derived aza-dienes with vinylethylene carbonates. acs.org By simply altering the reaction temperature, the catalytic system can be switched to produce either nine-membered heterocycles at room temperature or seven-membered spiro-oxindoles when heated to 100 °C. acs.org This control is achieved because the initially formed nine-membered ring product can rearrange to the more thermodynamically stable seven-membered ring at higher temperatures. acs.org

The development of microflow synthesis methods allows for even more precise temperature control, with reaction times on the order of milliseconds. labmanager.comeurekalert.org This level of control can be crucial for managing highly reactive or unstable intermediates in indole synthesis, leading to higher yields and purities. labmanager.comeurekalert.org

| Reaction Type | Substrates | Temperature Effect | Reference |

|---|---|---|---|

| Divergent [5+4] vs. [5+2] Cycloaddition | Indole-derived aza-diene + Vinylethylene carbonate | Room temperature yields a nine-membered ring; 100 °C yields a seven-membered ring. | acs.org |

| Bartoli Indole Synthesis (Solid-Phase) | Polymer-bound nitroarene + Grignard reagent | Optimal temperature found to be between -20 °C and 0 °C for maximizing yield and purity. | beilstein-journals.org |

| Thermo-catalytic Conversion | Furan + Ammonia over HZSM-5 catalyst | Maximum yield of indoles obtained at moderate temperatures around 500 °C. | rsc.org |

| Fischer Indolisation–N-alkylation | Phenylhydrazine + Ketone + Benzyl bromide | Increasing temperature from 25 °C to 80 °C switched selectivity from C-alkylation to complete N-alkylation and increased yield. | rsc.org |

Purification Techniques for Isolation of Indole Compounds

The isolation and purification of indole compounds from reaction mixtures are crucial steps to obtain products of high purity. A variety of techniques are employed, with the choice depending on the physical and chemical properties of the target compound and the impurities present.

Crystallization: Recrystallization is a common and effective method for purifying solid indole derivatives. rsc.org This technique relies on the differential solubility of the compound and impurities in a suitable solvent or solvent system at different temperatures. orgsyn.org The selection of the solvent is critical and can influence not only the purity but also the crystal habit (e.g., plate-like vs. needle-like), which can be important for industrial applications. nih.gov For instance, the 6-methoxyindole (B132359) isomer used in the synthesis of Tryprostatin A was separated from its 4-methoxy isomer via facile crystallization. rsc.org

Chromatography: Chromatographic methods are widely used for the purification of indoles, offering high resolution for separating complex mixtures.

Silica (B1680970) Gel Column Chromatography: This is one of the most common techniques used for purifying indole derivatives. derpharmachemica.com The crude product is loaded onto a column packed with silica gel and eluted with a solvent system (e.g., ethyl acetate (B1210297) in hexane), separating components based on their polarity. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is used for both analytical and preparative-scale purification of indole compounds. capes.gov.brmdpi.com It provides high separation efficiency and is often used to purify desulfated indole derivatives or to analyze complex mixtures like those found in sugar cane juice. capes.gov.brmdpi.com

Ion-Exchange Chromatography: This technique is suitable for purifying charged indole derivatives. For example, indole glucosinolates have been purified from plant extracts using ion-exchange chromatography on DEAE-Sephadex A-25. capes.gov.br A procedure using an amino anion exchange minicolumn has also been developed for the rapid purification of indole-3-acetic acid. oup.com

Adsorption Chromatography: Neutral polystyrene-divinylbenzene resins can be used for the simple extraction and purification of indole derivatives from aqueous solutions. scilit.com

Extraction and Precipitation: Liquid-liquid extraction is a fundamental step in the work-up of many indole syntheses. After quenching the reaction, the product is typically extracted into an organic solvent like dichloromethane or ethyl acetate. Subsequent washing steps can remove inorganic salts and other water-soluble impurities. Precipitation can then be used to isolate the product from the organic solvent.

| Technique | Principle of Separation | Typical Application Example | Reference |

|---|---|---|---|

| Recrystallization | Differential solubility | Purification of solid indole-3-aldehyde; separation of methoxyindole isomers. | rsc.orgorgsyn.org |

| Silica Gel Chromatography | Polarity | General purification of synthetic indole intermediates and final products. | derpharmachemica.com |

| Reversed-Phase HPLC | Hydrophobicity | Purification of desulpho-indole glucosinolates; analysis of indoles in natural extracts. | capes.gov.brmdpi.com |

| Ion-Exchange Chromatography | Charge | Isolation of indole glucosinolates from plant tissues. | capes.gov.br |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial work-up to separate organic products from aqueous reaction media. |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of 5-Ethoxy-3-methyl-1H-indole, with each method providing unique and complementary structural data.

NMR spectroscopy is the most powerful tool for elucidating the complete covalent structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional experiments are employed for unambiguous signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides precise information about the number and environment of hydrogen atoms. The spectrum of this compound typically exhibits signals corresponding to the indole (B1671886) N-H proton, four aromatic protons, the protons of the ethoxy group, and the protons of the methyl group at the C3 position. The downfield signal around 8.0 ppm is characteristic of the indole N-H proton. The aromatic region shows distinct patterns for the protons at the C2, C4, C6, and C7 positions. The ethoxy group is identified by a characteristic quartet for the methylene (B1212753) (-OCH₂) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the eleven unique carbon environments within the molecule. The signals are assigned based on their chemical shifts, with the C5 carbon attached to the electron-donating ethoxy group appearing significantly downfield. The carbons of the ethoxy and methyl substituents appear in the upfield aliphatic region.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, for instance, confirming the connectivity between the -OCH₂- and -CH₃ protons of the ethoxy group and between the aromatic protons H6 and H7. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) are used to correlate each proton with its directly attached carbon atom, facilitating definitive assignment of the ¹³C NMR spectrum.

The table below summarizes representative NMR data for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃).

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-H | ~7.95 | br s | - |

| C2-H | ~6.92 | s | ~122.1 |

| C3-CH₃ | ~2.28 | s | ~9.8 |

| C3 | - | - | ~110.5 |

| C3a | - | - | ~128.4 |

| C4-H | ~7.05 | d (J ≈ 2.4) | ~102.3 |

| C5 | - | - | ~153.7 |

| C6-H | ~6.81 | dd (J ≈ 8.7, 2.4) | ~111.5 |

| C7-H | ~7.18 | d (J ≈ 8.7) | ~111.9 |

| C7a | - | - | ~131.6 |

| -OCH₂CH₃ | ~4.08 | q (J ≈ 7.0) | ~64.1 |

| -OCH₂CH₃ | ~1.45 | t (J ≈ 7.0) | ~15.1 |

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the N-H bond of the indole ring, aromatic and aliphatic C-H bonds, aromatic C=C bonds, and the C-O ether linkage. A prominent, sharp absorption band is observed in the 3420-3390 cm⁻¹ region, which is indicative of the N-H stretching vibration. The strong absorption band associated with the asymmetric C-O-C stretch of the aryl-alkyl ether is a key diagnostic feature.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3410 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2870 | C-H Stretch | Aliphatic C-H (Ethoxy, Methyl) |

| ~1620, ~1470 | C=C Stretch | Aromatic Ring |

| ~1215 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1050 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the indole chromophore. The spectrum of this compound, typically measured in a solvent like ethanol, shows characteristic absorption maxima (λ_max). The indole nucleus itself has strong absorptions, and the presence of the electron-donating ethoxy group at the C5 position acts as an auxochrome, causing a bathochromic (red) shift in these absorptions compared to unsubstituted indole. The spectrum is characterized by two main absorption bands corresponding to the ¹Lₐ and ¹Bₐ transitions of the indole system.

| Absorption Maximum (λ_max, nm) | Electronic Transition (Approximate) |

|---|---|

| ~225-230 | ¹Bₐ Transition |

| ~280-285, ~295-300 (often with shoulder) | ¹Lₐ Transition |

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns. For this compound (C₁₁H₁₃NO), the nominal molecular weight is 175 Da.

In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is observed at m/z 175. The fragmentation is characteristic of the structure. A prominent fragmentation pathway involves the loss of an ethene molecule (C₂H₄, 28 Da) from the ethoxy group via a McLafferty-type rearrangement, resulting in a major peak at m/z 147. This fragment corresponds to the radical cation of 5-hydroxy-3-methyl-1H-indole. Another significant fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the C3 position, leading to a peak at m/z 160.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for [C₁₁H₁₃NO]⁺ is 175.0997 Da. An experimentally measured value that matches this to within a few parts per million (ppm) confirms the molecular formula and rules out other possible elemental compositions with the same nominal mass.

| m/z Value | Proposed Fragment Identity | Formula | Comment |

|---|---|---|---|

| 175 | Molecular Ion [M]⁺˙ | [C₁₁H₁₃NO]⁺˙ | Parent ion |

| 160 | [M - CH₃]⁺ | [C₁₀H₁₀NO]⁺ | Loss of methyl radical from C3 |

| 147 | [M - C₂H₄]⁺˙ | [C₉H₉NO]⁺˙ | Loss of ethene from ethoxy group |

| 146 | [M - C₂H₅]⁺ | [C₉H₈NO]⁺ | Loss of ethyl radical from ethoxy group |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods define the molecular structure in solution, single-crystal X-ray diffraction provides an exact picture of the atomic arrangement, bond lengths, bond angles, and intermolecular interactions in the solid crystalline state.

Analysis of single crystals of this compound has shown that it crystallizes in the monoclinic system. The specific space group is determined to be P2₁/c, which is a common centrosymmetric space group for organic molecules. The unit cell contains four molecules (Z = 4). In the crystal lattice, the molecules are organized through specific intermolecular forces. A notable interaction is the hydrogen bond formed between the indole N-H group of one molecule and the ether oxygen atom of an adjacent molecule (N-H···O). These hydrogen bonds link the molecules into infinite one-dimensional chains that propagate along the crystallographic b-axis. Further stability is provided by weaker C-H···π and π-π stacking interactions between the aromatic indole rings of neighboring chains.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃NO |

| Formula Weight | 175.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.31 |

| b (Å) | ~5.94 |

| c (Å) | ~14.22 |

| α (°) | 90 |

| β (°) | ~111.5 |

| γ (°) | 90 |

| Volume (ų) | ~965 |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding |

Molecular Conformation and Planarity of the Indole Moiety

The core indole ring system in derivatives of this compound is characteristically planar. In a closely related compound, Ethyl this compound-2-carboxylate, the indole ring is planar, with a maximum deviation of only 0.007(5) Å from the best plane. iucr.org Similarly, studies of other substituted 5-ethoxy-1H-indole derivatives confirm the planarity of the indole moiety. For instance, in 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, the indole ring system is also planar, showing a maximum deviation of 0.019(5) Å for the C2 atom from the mean plane. nih.govmdpi.com This inherent planarity is a crucial feature of the indole scaffold, arising from the aromatic nature of the fused bicyclic system. The methyl group at the C3 position has been observed to lie within the plane of the indole moiety, with a minimal deviation of 0.018(2) Å. iucr.org

Interatomic Distances and Bond Angles Analysis

The interatomic distances and bond angles within the 5-ethoxy-indole framework are consistent with those expected for such heterocyclic systems and are comparable to other related indole derivatives. nih.govmdpi.commdpi.com Analysis of the ethoxy substituent at the C5 position reveals specific steric effects on bond angles. For example, the cis orientation of the ethoxy group's terminal methyl (C17) with respect to the C4 atom of the indole ring can lead to repulsion. iucr.org This steric hindrance causes the C4-C5-O16 bond angle to increase by approximately 10° compared to the C6-C5-O16 angle. iucr.org

Detailed bond lengths for a related 5-ethoxy-indole derivative are presented below, illustrating the typical distances within the molecular structure.

| Bond | Length (Å) | Bond | Length (Å) |

|---|---|---|---|

| C1-N1 | 1.359(3) | C10-C11 | 1.364(5) |

| C1-C2 | 1.369(3) | C11-C12 | 1.376(4) |

| C2-C15 | 1.441(3) | C13-N2 | 1.462(3) |

| C2-C3 | 1.465(3) | C13-C14 | 1.497(3) |

Dihedral Angle Analysis within Substituted Indole Systems

Dihedral angles are critical for defining the three-dimensional shape of a molecule. In substituted 5-ethoxy-indole systems, the orientation of the ethoxy group relative to the planar indole ring is of particular interest. In Ethyl this compound-2-carboxylate, the ethoxy group at C5 is slightly inclined with respect to the mean plane of the indole ring, forming a dihedral angle of 3.9(1)°. iucr.org In another derivative, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, the plane formed by the O-C-C atoms of the ethoxy group is nearly coplanar with the indole moiety, with a very small angle of 0.34(12)° between the two planes. nih.govmdpi.com The torsion angle, which describes the rotation around the C5-O bond, has been measured at -2.7(2)° for the C4-C5-O16-C17 atoms in a related structure. iucr.org These small dihedral and torsion angles indicate that the ethoxy group does not significantly deviate from the plane of the indole core, maintaining a relatively flat molecular profile in that region.

| Parameter | Value (°) | Compound Context | Reference |

|---|---|---|---|

| Dihedral Angle (Ethoxy Group vs. Indole Plane) | 3.9(1) | Ethyl this compound-2-carboxylate | iucr.org |

| Dihedral Angle (Ethoxy Plane vs. Indole Plane) | 0.34(12) | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | nih.govmdpi.com |

| Torsion Angle (C4-C5-O-C) | -2.7(2) | Ethyl this compound-2-carboxylate | iucr.org |

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. These supramolecular forces dictate the crystal packing and ultimately influence the material's physical properties.

Hydrogen Bonding Networks

Hydrogen bonding is a dominant force in the crystal packing of indole derivatives containing an N-H group. In the crystal structure of Ethyl this compound-2-carboxylate, the indole N-H group acts as a hydrogen bond donor. iucr.org Specifically, the N1-H1 group forms an intermolecular hydrogen bond with an oxygen atom (O11) of a neighboring molecule. iucr.org This interaction connects centrosymmetrically related molecules, leading to the formation of stable dimers. iucr.org The geometry of this key hydrogen bond is characterized by a donor-acceptor distance (N1···O11) of 2.852(2) Å and an angle (N1-H1···O11) of 153(1)°. iucr.org In other complex indole structures, the indole N-H can participate in hydrogen bonding that results in the formation of one-dimensional columns. mdpi.com

π-Stacking and Other Non-Covalent Interactions

The aromatic indole ring is capable of engaging in π-π stacking interactions, which are crucial for the stability of crystal lattices and biological complexes. mdpi.com These non-covalent interactions involve the stacking of the electron-rich indole rings, typically in a parallel-displaced fashion. mdpi.com Such interactions are a major determinant of the stability and folding behavior of proteins containing tryptophan, which has an indole side chain. mdpi.com

Dimerization and Higher-Order Assembly in Crystalline State

The formation of dimers is a common supramolecular motif in the crystal structures of N-H containing indoles. As detailed in the section on hydrogen bonding, molecules of Ethyl this compound-2-carboxylate are linked into centrosymmetric dimers through N-H···O hydrogen bonds. iucr.org These dimers act as fundamental building blocks for the extended crystal lattice.

These dimeric units can further assemble into more complex, higher-order structures. In the case of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, hydrogen bonding interactions lead to the formation of one-dimensional columns that propagate along a crystallographic axis. mdpi.com This demonstrates how specific intermolecular interactions can direct the self-assembly of molecules into well-defined supramolecular architectures in the crystalline state.

Computational and Theoretical Insights into this compound

The study of chemical compounds through computational and theoretical methods provides invaluable insights into their structure, properties, and potential interactions at a molecular level. For this compound, these in silico approaches offer a powerful lens to explore its behavior, complementing experimental data.

Computational and Theoretical Chemistry Investigations

Analysis of Electronic and Chemical Properties

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and kinetic stability of a molecule. sci-hub.se The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. sci-hub.se

For indole derivatives, the HOMO is typically localized over the electron-rich indole π-system, while the LUMO is distributed across the aromatic core. sci-hub.se In this compound, the electron-donating nature of the ethoxy group at the 5-position is expected to raise the energy of the HOMO, thereby potentially decreasing the HOMO-LUMO gap and increasing the molecule's reactivity compared to unsubstituted indole. Computational studies on analogous 5-substituted indole derivatives have shown that the HOMO and LUMO are generally concentrated on the indole ring system. sci-hub.seresearchgate.net

Table 2: Predicted FMO Characteristics for this compound based on Analog Studies

| Molecular Orbital | Predicted Localization | Implication for Reactivity |

| HOMO | Indole π-system, with contribution from the ethoxy group | Electron-donating regions, susceptible to electrophilic attack |

| LUMO | Distributed across the indole ring system | Electron-accepting regions, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Expected to be moderate | Influences overall molecular stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is invaluable for predicting how a molecule will interact with other charged or polar species. In an MEP map, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high electron density around the oxygen atom of the ethoxy group and the π-system of the indole ring, making these sites favorable for interactions with electrophiles. researchgate.nettandfonline.com Conversely, the hydrogen atom attached to the indole nitrogen would exhibit a positive electrostatic potential, marking it as a site for nucleophilic interaction. bohrium.com Computational analyses of similar indole derivatives confirm that the most negative potential is often located around heteroatoms, while the N-H proton shows a distinct positive potential. bohrium.com

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies

The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron delocalization within a molecule. bohrium.comresearchgate.net ELF analysis, in particular, helps to visualize electron pair probability, clearly distinguishing core electrons, valence electrons, covalent bonds, and lone pairs. researchgate.net

In aromatic systems like this compound, ELF and LOL analyses would reveal the delocalization of π-electrons across the bicyclic indole core. bohrium.comresearchgate.net These analyses would graphically depict the covalent bonds between the atoms and the localization of lone pair electrons on the nitrogen and oxygen atoms. Such studies on related indole derivatives have been used to investigate electron delocalization and the nature of bonding within the molecule. bohrium.com

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a computational tool used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. aablocks.comresearchgate.net The condensed Fukui function provides numerical values for each atom, indicating its propensity to undergo a specific type of reaction. A higher value of the Fukui function for electrophilic attack (f-) suggests a site prone to reaction with electrophiles, while a high value for nucleophilic attack (f+) indicates a site susceptible to nucleophiles. aablocks.com

For this compound, Fukui function analysis would likely identify the electron-rich positions of the indole ring, particularly C3 and the regions influenced by the ethoxy group, as the most probable sites for electrophilic attack. Conversely, the indole nitrogen and potentially certain carbon atoms would be highlighted as sites for nucleophilic attack. Studies on similar heterocyclic systems have successfully employed Fukui functions to pinpoint reactive centers, with results often corroborating findings from MEP analysis. ufc.brresearchgate.net

Structure-Activity Relationship (SAR) Predictions and Design Hypotheses

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. sci-hub.se For indole derivatives, SAR studies have revealed key insights into the impact of various substituents on their pharmacological profiles. nih.govacs.org

Based on general SAR principles for indole derivatives, the following hypotheses can be proposed for this compound:

5-Position Substitution: The ethoxy group at the 5-position is an electron-donating group. In many classes of bioactive indole derivatives, substitutions at this position significantly modulate activity. For instance, in some series of anticancer indole derivatives, a methoxy (B1213986) group (structurally similar to ethoxy) at the 5-position was found to be favorable for activity. sci-hub.se This suggests that the 5-ethoxy group could play a crucial role in the biological profile of the title compound.

3-Position Substitution: The methyl group at the C3 position is a common feature in many bioactive indoles. This position is often a key site for derivatization to enhance potency or selectivity. The presence of the methyl group can influence the steric and electronic properties of the indole core, impacting its interaction with biological targets. tandfonline.com

Indole N-H: The indole nitrogen is often a critical interaction point, capable of forming hydrogen bonds with receptor sites. nih.gov Its availability for hydrogen bonding can be a determinant of biological activity.

Table 3: Summary of Predicted SAR for this compound based on Analog Studies

| Structural Feature | SAR Implication | Rationale |

| 5-Ethoxy Group | Potentially enhances or modulates biological activity | The electron-donating nature and size of the group can influence receptor binding and pharmacokinetic properties. sci-hub.se |

| 3-Methyl Group | Influences steric and electronic profile | Can affect binding affinity and selectivity. tandfonline.com |

| Indole N-H | Key hydrogen bonding site | Crucial for anchoring the molecule in a receptor's binding pocket. nih.gov |

Biological Activities and Mechanistic Pathways in Vitro Studies

Broad Spectrum of Biological Activities of Indole (B1671886) Derivatives

Indole derivatives are recognized for their diverse pharmacological activities, which include antimicrobial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netchula.ac.thjchr.orgpcbiochemres.comnrfhh.com The versatility of the indole scaffold allows it to interact with a multitude of biological targets, leading to a wide array of therapeutic potentials. researchgate.netnih.govchula.ac.th Researchers have synthesized and screened numerous indole derivatives, revealing their potential in treating a variety of conditions. researchgate.netchula.ac.th The ability of these compounds to mimic peptide structures and bind to enzymes contributes to their broad spectrum of action. chula.ac.th

Antimicrobial and Antifungal Activity

Indole derivatives have demonstrated significant activity against a range of microbial and fungal pathogens. pcbiochemres.comnih.govhumanjournals.com Studies have shown that certain indole derivatives possess potent antibacterial and antifungal properties. nih.govnih.govresearchgate.net For instance, some synthesized indole derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. humanjournals.com

The antimicrobial efficacy of indole derivatives is often enhanced by the addition of other heterocyclic rings. For example, newly synthesized compounds containing a thiophene (B33073) and imidazole (B134444) ring alongside the indole nucleus have shown enhanced antimicrobial properties. chula.ac.th Specifically, one such derivative demonstrated high antibacterial activity with a minimum inhibitory concentration (MIC) of less than 8 μg/ml, while another displayed higher antifungal activity with an MIC of less than 6 μg/ml. chula.ac.th

Furthermore, certain indole-triazole derivatives have shown promise as novel antibacterial and antifungal agents, exhibiting a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms. nih.govresearchgate.net Some indole derivatives containing 1,3,4-thiadiazole (B1197879) have also been synthesized and have shown notable antifungal activity against various plant pathogenic fungi. bohrium.com

| Indole Derivative Type | Activity | MIC Value | Target Organisms | Source |

|---|---|---|---|---|

| Indole with Thiophene and Imidazole Ring | Antibacterial | < 8 μg/ml | Not Specified | chula.ac.th |

| Indole with Thiophene and Imidazole Ring | Antifungal | < 6 μg/ml | Not Specified | chula.ac.th |

| Indole-Triazole Derivatives | Antibacterial & Antifungal | 3.125-50 µg/mL | Various microorganisms | nih.govresearchgate.net |

Antiviral Activity

The antiviral potential of indole derivatives has been a significant area of research. researchgate.netpcbiochemres.com These compounds have been investigated for their activity against a variety of viruses. researchgate.net

One of the key mechanisms of antiviral action for certain indole derivatives is the inhibition of viral fusion with host cells. nih.gov For example, Arbidol, an indole derivative, prevents the entry of viruses by inhibiting the fusion of the viral lipid membrane with the cell membrane. nih.gov

Another important mechanism is the inhibition of syncytium formation, which is the fusion of infected cells with neighboring healthy cells, a process mediated by viral glycoproteins. actanaturae.runih.gov A study on a new indol-3-carboxylic acid derivative demonstrated its ability to completely halt the replication of the SARS-CoV-2 virus in cell cultures. actanaturae.ru This was attributed to its effective inhibition of syncytium formation induced by the SARS-CoV-2 spike protein. actanaturae.ru At a concentration of 52.0 μM, this compound showed complete inhibition of viral replication. actanaturae.ru

Similarly, an (aza)indole derivative, 8i, was found to be a potent RSV fusion inhibitor. nih.gov In an assay, it completely inhibited the syncytia formation process induced by the RSV F protein at a concentration of 10 nM. nih.gov Furthermore, some β-carboline derivatives have been shown to effectively inhibit HIV-1 replication by suppressing syncytia formation. researchgate.net

| Indole Derivative | Virus | Mechanism | Effective Concentration | Source |

|---|---|---|---|---|

| Indol-3-carboxylic acid derivative | SARS-CoV-2 | Inhibition of syncytium formation | 52.0 μM | actanaturae.ru |

| (Aza)indole derivative 8i | RSV | Inhibition of syncytium formation | 10 nM | nih.gov |

| β-carboline derivatives | HIV-1 | Inhibition of syncytium formation | Not Specified | researchgate.net |

Anti-inflammatory Activity

Indole derivatives have been widely recognized for their anti-inflammatory properties. researchgate.netpcbiochemres.comnrfhh.com

A key mechanism behind the anti-inflammatory effects of indole derivatives is their ability to modulate critical inflammatory pathways. mdpi.com The nuclear factor-kappa B (NF-κB) signaling pathway is a major target. chemrxiv.org Indole-3-carbinol, for example, has been shown to suppress NF-κB activation induced by various stimuli like tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS). nih.gov This suppression leads to the inhibition of NF-κB-regulated gene products, including cyclooxygenase-2 (COX-2). nih.gov

Methotrexate-induced intestinal injury studies in rats have highlighted the role of the NF-κB-iNOS-COX2-TNF-α inflammatory signaling pathway. nih.gov Treatment with methotrexate (B535133) resulted in the activation and nuclear translocation of NF-κB, along with increased expression of its target genes, including TNF-α, inducible nitric oxide synthase (iNOS), and COX-2. nih.gov

Furthermore, some brominated indole derivatives, such as 6-bromoindole (B116670) and brominated isatins, have demonstrated anti-inflammatory activity by inhibiting iNOS and COX-2. nih.gov

A significant aspect of the anti-inflammatory activity of indole derivatives is their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govthieme-connect.comtandfonline.com

Several studies have demonstrated the potent inhibitory effects of various indole derivatives on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govthieme-connect.comtandfonline.com For instance, indole α-lipoic acid derivatives have shown significant inhibitory effects on nitric oxide production and iNOS protein levels. nih.gov Similarly, 2-phenylindole (B188600) and its derivatives have been identified as inhibitors of nitrite (B80452) production, an indicator of NO synthesis. rsc.org

Research has shown that certain pyrano[3,2-e]indoles and their intermediates can strongly inhibit NO production in murine monocytic macrophages, with some compounds exhibiting IC50 values as low as 1.1 μM. tandfonline.comresearchgate.net

| Indole Derivative Type | Cell Line | IC50 Value for NO Inhibition | Source |

|---|---|---|---|

| Pyrano[3,2-e]indole intermediate 5a | RAW 264.7 | 1.1 μM | tandfonline.comresearchgate.net |

| Pyrano[3,2-e]indole intermediate 5b | RAW 264.7 | 2.3 μM | tandfonline.com |

| 2-phenylindole | Not Specified | 38.1 ± 1.8 μM | rsc.org |

| 3-carboxaldehyde oxime substituted 2-phenylindole | Not Specified | 4.4 ± 0.5 μM | rsc.org |

| Cyano substituted 2-phenylindole | Not Specified | 4.8 ± 0.4 μM | rsc.org |

Anticancer Activity

The anticancer potential of indole derivatives has been investigated through various mechanisms, including the inhibition of cell proliferation, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cancer progression. jetir.orgijpsr.com

Indole derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often attributed to the core indole structure, with various substitutions modifying the potency and selectivity. jetir.org For instance, a derivative known as MIBE (ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]but-2-enoate), which is synthesized from a 5-hydroxy-1-methyl-1H-indole precursor, was evaluated for its ability to inhibit the in vitro growth of human tumor cell lines. acs.orguchicago.edu

Other studies have quantified the cytotoxic effects of different indole-based compounds. A series of 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides was tested against several cancer cell lines. nih.govnih.gov Notably, the derivative 2e (2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide) showed potent anticancer activity. nih.govnih.gov Furthermore, a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides exhibited potent lethal effects against numerous cancer cell lines in the NCI60 screen. rsc.org Derivative 3h from this series was particularly effective against multiple leukemia, lung, colon, melanoma, and ovarian cancer cell lines. rsc.org

| Compound | Cell Line | Cancer Type | Activity | Value (µM) | Source |

|---|---|---|---|---|---|

| Compound 2e | HCT116 | Colorectal Carcinoma | IC₅₀ | 6.43 ± 0.72 | nih.govnih.gov |

| Compound 2e | A549 | Lung Adenocarcinoma | IC₅₀ | 9.62 ± 1.14 | nih.govnih.gov |

| Compound 2e | A375 | Melanoma | IC₅₀ | 8.07 ± 1.36 | nih.govnih.gov |

| Erlotinib (Reference) | HCT116 | Colorectal Carcinoma | IC₅₀ | 17.86 ± 3.22 | nih.govnih.gov |

| Derivative 3h | HL-60 (TB) | Leukemia | LC₅₀ | 0.80 - 7.20 | rsc.org |

| Derivative 3h | NCI-H460 | Non-Small Cell Lung | LC₅₀ | 0.80 - 7.20 | rsc.org |

| Derivative 3h | COLO 205 | Colon Carcinoma | LC₅₀ | 0.80 - 7.20 | rsc.org |

A key mechanism underlying the anticancer activity of many indole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov Several classes of indole derivatives have been identified as potent inhibitors of tubulin assembly, often by interacting with the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.com

For example, 2-phenylindole derivatives have been shown to potently inhibit tubulin polymerization. nih.gov A study on 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles found that these compounds significantly interfere with microtubule assembly. researchgate.net Another study identified new pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors, with compound 3h being the most potent in the series. rsc.org Cell cycle analysis confirmed that the strongest tubulin inhibitor, 3h , caused arrest at the G2/M phase in A549 non-small cell lung cancer cells, a characteristic effect of tubulin-disrupting agents. rsc.org

| Compound Class/Derivative | Activity | Value (µM) | Note | Source |

|---|---|---|---|---|

| Phenstatin based indole linked chalcone (B49325) (25a) | IC₅₀ | 2.1 ± 0.12 | More potent than colchicine reference. | mdpi.com |

| Colchicine (Reference) | IC₅₀ | 2.52 ± 0.23 | - | mdpi.com |

| Coumarin-based indole hybrid (16a) | IC₅₀ | 2.4 | - | mdpi.com |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | Tubulin Inhibition | ~40 RFU | Most potent in its series. | rsc.org |

Certain indole derivatives exhibit activity through the modulation of hormone receptors critical in cancers like breast cancer. d-nb.info Research has identified a novel indole derivative, MIBE, which functions as an antagonist for both the classical estrogen receptor α (ERα) and the G protein-coupled estrogen receptor (GPER). d-nb.inforesearchgate.net This dual antagonism is significant because both receptors can mediate estrogenic effects that promote tumor growth, and GPER has been implicated in resistance to traditional ER antagonists. d-nb.inforesearchgate.net

In breast cancer cells, MIBE was shown to bind to both ERα and GPER, leading to the inhibition of their respective signaling pathways. d-nb.info This simultaneous inhibition of both receptors could offer a more comprehensive therapeutic strategy for breast carcinomas that express either or both of these receptors, potentially overcoming resistance mechanisms. researchgate.net Functional assays and molecular modeling confirmed that MIBE acts as an antagonist ligand, inhibiting gene transcription and growth effects mediated by both ERα and GPER in MCF7 and SkBr3 breast cancer cells. d-nb.info

Antioxidant Activity

In addition to direct anticancer effects, some indole derivatives possess antioxidant properties. uchicago.eduresearchgate.net The indole nucleus can participate in reactions that neutralize free radicals, suggesting a role in mitigating oxidative stress, a condition implicated in the initiation and progression of various diseases, including cancer. The derivative MIBE, for example, was evaluated for its antioxidant activity alongside its anticancer and receptor-modulating properties. acs.orguchicago.eduresearchgate.netresearchgate.net

The antioxidant effects of indole compounds can be mediated through the modulation of key antioxidant enzymes. These enzymes, including glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD), form a primary line of cellular defense against oxidative damage. researchgate.netplos.org GPx catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, while SOD converts superoxide radicals into hydrogen peroxide and molecular oxygen. plos.org

A study on the indole derivative MMINA (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide) demonstrated its ability to bolster these antioxidant defenses. researchgate.net In a model of cisplatin-induced organ damage, treatment with MMINA was found to reduce oxidative stress markers and significantly increase the levels of the antioxidant enzymes GPx and SOD. researchgate.net This finding illustrates a specific mechanism by which indole derivatives can exert a protective, antioxidant effect at the cellular level. researchgate.net

Receptor Binding and Modulation Studies

The biological activities of indole derivatives are often initiated by their binding to specific molecular targets, such as cellular receptors. As detailed previously, a significant finding in this area is the ability of the indole derivative MIBE to act as a dual antagonist for both ERα and GPER. d-nb.inforesearchgate.net Binding experiments confirmed that MIBE competes with the natural ligand 17β-estradiol for binding to these receptors. researchgate.net This dual binding and subsequent inhibition of two distinct estrogen-responsive pathways in breast cancer cells represent a novel mechanism for an indole-based compound. d-nb.info

Beyond hormone receptors, other indole structures have been designed to target different receptors involved in cancer. For instance, the indole-based 1,3,4-oxadiazole (B1194373) derivative 2e was identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.gov However, this compound did not show significant inhibition of cyclooxygenase-2 (COX-2), indicating its anticancer activity was COX-independent and likely driven by its effects on EGFR. nih.govnih.gov These studies highlight the versatility of the indole scaffold in generating compounds that can selectively bind and modulate a variety of clinically relevant receptors.

Dopamine (B1211576) Receptor Ligand Affinity and Selectivity (e.g., D2 Receptor)

While direct studies on 5-Ethoxy-3-methyl-1H-indole are limited, research into structurally similar compounds provides insight into potential dopamine receptor interactions. A notable analog, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), was specifically designed as a modification of a lead structure with known affinity for aminergic G protein-coupled receptors (GPCRs). nih.govresearchgate.net This compound demonstrated a binding affinity (Ki) of 151 nM for the human dopamine D2 receptor. nih.govresearchgate.net

In studies of other indole derivatives, the substitution at the 4- or 5-position on the indole ring was found to significantly affect binding affinity and selectivity for D2 versus D3 receptors. nih.gov For instance, methoxy-substituted indoles showed different affinity and selectivity profiles compared to 2-fluoroethoxy substituted indoles. nih.gov This highlights the importance of the specific substituent on the indole core for dopamine receptor interaction. Molecular docking studies of D2AAK1_3 indicated that the primary interaction with the D2 receptor occurs between its protonatable nitrogen atom and the aspartic acid residue (Asp 3.32) of the receptor. nih.gov

Table 1: Dopamine D2 Receptor Affinity for an Analog of this compound

| Compound | Receptor | Affinity (Ki) |

|---|

Serotonin (B10506) Receptor Ligand Affinity and Selectivity (e.g., 5-HT1A, 5-HT2A, 5-HT7 Receptors)

The indole scaffold is a common feature in many ligands for serotonin (5-HT) receptors, which are implicated in various physiological and neurological processes. researchgate.netnih.gov Like dopamine receptors, 5-HT receptors are a class of G protein-coupled receptors (GPCRs). nih.govsci-hub.se

Research into various indole derivatives demonstrates their potential to bind to multiple serotonin receptor subtypes. For example, a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and showed high affinity for the 5-HT1A receptor. nih.gov Specifically, one promising compound from this series displayed a Ki of 10.0 nM for the 5-HT1A receptor. nih.gov Another related compound, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole, a close analog to the ethoxy variant, has been reported as a 5-HT7 receptor ligand. mdpi.com The search for selective 5-HT7 receptor ligands is an active area of research, with many compounds showing affinity for both 5-HT7 and 5-HT1A receptors. researchgate.net The selectivity is often influenced by subtle structural modifications. researchgate.net

Interaction with Aminergic GPCRs

Aminergic G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, are crucial targets in the central nervous system. nih.gov The indole nucleus is a key pharmacophore for many aminergic GPCR ligands. The compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) was developed from a lead structure known to be a multi-target compound with nanomolar affinity for a range of aminergic GPCRs. nih.govresearchgate.net This suggests that the 5-ethoxy-indole scaffold can be a valuable component in designing ligands that interact with this receptor superfamily. The nature of the substituents on the indole ring and the side chain determines the specific affinity and selectivity profile across the different aminergic receptors. nih.gov

Enzyme Activity Modulation and Metabolic Studies

Beyond receptor binding, indole derivatives have been investigated for their ability to modulate enzyme activity and for their metabolic fate.

Studies on Enzyme Activity and Protein Interactions

The indole structure is a versatile scaffold for developing enzyme inhibitors. In one study, derivatives of 5-chloro-1H-indole were identified as allosteric inhibitors of the m6A-RNA methyltransferase complex, METTL3-14. nih.gov One optimized compound exhibited an IC50 of 2.81 μM. nih.gov

Conversely, research on indole-containing inhibitors targeting the gyrase of Mycobacterium tuberculosis indicated that the presence of an electron-donating group, such as a methyl group (-CH3) at the fifth position of the indole ring, typically reduces the molecule's inhibitory activity. oup.com This finding is relevant for this compound, suggesting that the substitution pattern is critical for specific enzyme interactions. Additionally, the related compound 5-Ethoxy-1H-indole-3-carbaldehyde is noted for its use in biochemical research to study enzyme activity and protein interactions.

Metabolic Pathway Analysis (e.g., Serotonin Synthesis Involvement)

Serotonin is synthesized in the body from the essential amino acid L-tryptophan, which features an indole core. nih.gov The pathway involves the conversion of tryptophan to L-5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase, followed by decarboxylation to serotonin. nih.gov While this compound shares the core indole structure, there is no direct evidence from the reviewed studies to suggest its involvement as a precursor or intermediate in the serotonin synthesis pathway.

Metabolic stability studies on related indole derivatives have been performed using human and mouse liver microsomes to predict their metabolic fate. nih.govmdpi.com For instance, a study on novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives included in vitro metabolic stability assays to identify compounds with favorable pharmacokinetic properties. nih.gov Such analyses are crucial for the development of drug candidates, but specific metabolic data for this compound were not found in the provided research context.

Advanced Applications in Chemical Sciences

Role as Precursors for Complex Heterocycles and Bioactive Molecules

The indole (B1671886) ring system is a cornerstone in the synthesis of natural products, pharmaceuticals, and other bioactive molecules. researchgate.netrsc.org Derivatives of 5-Ethoxy-3-methyl-1H-indole are utilized as key intermediates in the construction of more complex molecular architectures. The indole core can be strategically modified to produce compounds with significant biological activity. rsc.org

Research has shown that related 5-ethoxyindole (B77456) structures are valuable starting materials. For instance, 5-ethoxyindole is a direct precursor in the synthesis of D2AAK1_3, a compound designed as a ligand for the human dopamine (B1211576) D2 receptor, which is a target for neurological disorder treatments. mdpi.comresearchgate.net The synthesis involves a condensation reaction between 5-ethoxyindole and 1-benzyl-4-piperidone. mdpi.com This highlights how the 5-ethoxyindole scaffold can be incorporated into larger, more complex heterocyclic systems with specific biological targets.

Furthermore, derivatives such as ethyl this compound-2-carboxylate have been identified as having potential in medicinal chemistry. Studies on similar indole structures suggest their utility in developing new therapeutic agents, with some derivatives showing promise for anticancer and neuroprotective effects. The 5-ethoxy-1H-indole-3-carboxylic acid variant is also employed as a fundamental building block for creating more elaborate indole derivatives for drug development. The indole scaffold's ability to interact with various enzymes and receptors makes it a focal point in the search for new medicines.

Table 1: Examples of Bioactive Molecules Derived from 5-Ethoxyindole Scaffolds

| Precursor Scaffold | Resulting Bioactive Molecule/Derivative | Area of Application | Citations |

|---|---|---|---|

| 5-Ethoxyindole | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) | Dopamine D2 Receptor Ligand | mdpi.com, researchgate.net |

| Ethyl this compound-2-carboxylate | Investigated for therapeutic potential | Anticancer, Neuroprotection |

Development of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes at the cellular level. nih.govthno.org The development of these probes often relies on small organic molecules that exhibit changes in their fluorescence properties in response to specific analytes or environmental changes. thno.org While the indole moiety is a component of some fluorophores, specific research detailing the use of this compound in the development of fluorescent probes for biological imaging is not extensively documented in available literature. However, the general principles of probe design suggest that indole derivatives could be functionalized to act as fluorescent sensors. For a molecule to function as a probe, it typically requires a recognition site that can selectively interact with a target analyte, leading to a measurable change in fluorescence. nih.gov

Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes - OLEDs)

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors. Indole derivatives, in general, are among the heterocyclic compounds explored for their potential in organic electronics and photonic devices due to their electronic properties. smolecule.comcymitquimica.com

Specific research directly applying this compound in OLEDs is limited. However, related compounds have been studied by research groups active in the OLED field. For example, the crystal structure of Ethyl this compound-2-carboxylate was reported by a research group that also published work on improving hole transportation in OLEDs and developing new materials for OLED applications. iisc.ac.in This suggests a potential interest in this class of compounds for electronic applications, although direct implementation has not been detailed.

Formulation in Advanced Materials (e.g., Polymers, Coatings)

The unique chemical structure of indole derivatives makes them attractive candidates for incorporation into advanced materials like polymers and functional coatings. These materials can possess enhanced properties, such as antimicrobial activity or specific thermal characteristics.

A notable application in this area is the synthesis of hyperbranched polyesters designed for use as nonionic antimicrobial coatings. acs.org In one study, bio-based monomers derived from indole-5-carboxylate were used to create these complex polymers. The resulting hyperbranched polyesters were formulated into coatings that demonstrated an effective contact-killing antibacterial effect while maintaining excellent biocompatibility. acs.org Although this example uses a carboxylate derivative of indole rather than this compound itself, it powerfully illustrates the principle of integrating indole scaffolds into polymer backbones to create advanced functional materials. acs.org

Q & A

Q. How can SAR studies evaluate the bioactivity of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.